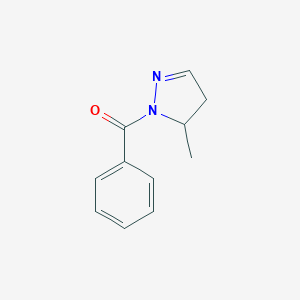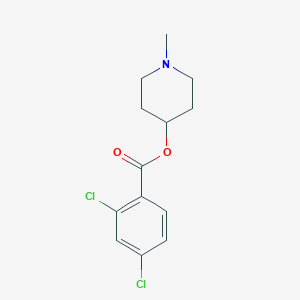![molecular formula C21H23ClN2O2S2 B257871 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide](/img/structure/B257871.png)
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide is a chemical compound that belongs to the family of thieno[3,4-d]imidazole derivatives. It has been studied for its potential as a therapeutic agent in various scientific research studies.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a drug for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide involves the reaction between 2-chlorobenzylamine and 3-phenylpropyl isothiocyanate in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The product is obtained as a yellow solid and is purified by recrystallization.
科学的研究の応用
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a drug for the treatment of neurological disorders, such as Alzheimer's disease.
特性
製品名 |
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide |
|---|---|
分子式 |
C21H23ClN2O2S2 |
分子量 |
435 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H23ClN2O2S2/c22-18-11-5-4-10-17(18)13-24-20-15-28(25,26)14-19(20)23-21(24)27-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,19-20H,6,9,12-15H2 |
InChIキー |
HKLUABPLXJLMBF-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
正規SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
![N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257844.png)